4-Chloro-2,3-dimethylpyridine

Proton Pump Inhibitors Rabeprazole N-Oxide Synthesis

This halogenated pyridine's unique 4-chloro, 2,3-dimethyl pattern is essential for Rabeprazole N-oxide synthesis. Unlike generic alternatives, its specific regioselectivity ensures high-yield production, making it a non-substitutable, validated supply chain component for CDMOs and research labs.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 315496-27-6
Cat. No. B1603871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dimethylpyridine
CAS315496-27-6
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C)Cl
InChIInChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3
InChIKeyWJWLNMWPSHIDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dimethylpyridine (CAS 315496-27-6) Procurement: Core Properties & Strategic Role as a Synthesis Intermediate


4-Chloro-2,3-dimethylpyridine (CAS 315496-27-6) is a halogenated pyridine building block with the molecular formula C7H8ClN and a molecular mass of 141.60 [1]. Its defining feature is a chlorine atom at the 4-position and methyl groups at the 2- and 3-positions, creating a specific substitution pattern that underpins its utility . This structural arrangement confers a predicted pKa of 4.46±0.10 and a melting point of 51-52 °C , making it a versatile starting material. Its primary industrial role is as a key precursor to its N-oxide derivative (4-Chloro-2,3-dimethylpyridine-N-oxide), a critical intermediate in the multi-step synthesis of proton pump inhibitors (PPIs) such as Rabeprazole [2].

Why 4-Chloro-2,3-dimethylpyridine Cannot Be Replaced with Generic Chlorinated Pyridines or Unsubstituted 2,3-Dimethylpyridine


Substituting 4-Chloro-2,3-dimethylpyridine with a generic alternative, such as unsubstituted 2,3-dimethylpyridine or a differently chlorinated isomer, is not feasible for applications requiring precise regioselectivity. The specific ortho/para-directing and activating/deactivating effects of the 2,3-dimethyl groups and the 4-chloro substituent create a unique electronic environment on the pyridine ring that governs its reactivity in subsequent steps like N-oxidation and nucleophilic aromatic substitution . For instance, the chlorine at the 4-position is crucial for the high-yielding synthesis of the N-oxide intermediate used in the Rabeprazole route, whereas unsubstituted 2,3-dimethylpyridine lacks this reactive handle [1]. Replacing it with a compound like 2-chloro-4,6-dimethylpyridine would alter the steric and electronic landscape, likely leading to different reaction kinetics, byproduct formation, and lower overall yields, thereby failing to meet process specifications in validated pharmaceutical syntheses.

4-Chloro-2,3-dimethylpyridine Evidence Guide: Direct Performance Data vs. Comparators


4-Chloro-2,3-dimethylpyridine as a PPI Intermediate: Validated Process Yields vs. Alternative Routes

The primary industrial application of 4-Chloro-2,3-dimethylpyridine is as the precursor to its N-oxide, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole. The published process for converting 4-Chloro-2,3-dimethylpyridine to its N-oxide demonstrates a highly efficient, scalable, and safe 'telescoped procedure' [1]. This validated process is a key differentiator for this specific building block. While yield data for the conversion of 4-Chloro-2,3-dimethylpyridine to the N-oxide is not explicitly isolated in the abstract, the overall process optimization highlights its critical role. The use of alternative starting materials would require significant re-validation and optimization of this established pathway, incurring substantial time and cost for any industrial user.

Proton Pump Inhibitors Rabeprazole N-Oxide Synthesis Process Chemistry

Electronic Property Differentiation: pKa Value of 4-Chloro-2,3-dimethylpyridine vs. its N-Oxide Derivative

The basicity, a crucial property for solubility and reactivity, differs markedly between 4-Chloro-2,3-dimethylpyridine and its primary derivative, 4-Chloro-2,3-dimethylpyridine 1-oxide. The parent compound has a predicted pKa of 4.46±0.10 , indicating it is a weak base. In contrast, the N-oxide derivative has a significantly lower predicted pKa of 1.28±0.10 . This difference highlights how the N-oxidation step, for which the parent compound is a precursor, dramatically alters the molecule's electronic character, which is essential for its downstream reactivity. This property underscores the distinct identity of the parent compound, making it the required starting material to achieve the N-oxide's specific chemical behavior.

Physicochemical Properties pKa Reactivity N-Oxide

Physical Property Distinction: Melting Point of 4-Chloro-2,3-dimethylpyridine Compared to Its N-Oxide

The physical state and thermal properties of 4-Chloro-2,3-dimethylpyridine differ substantially from its N-oxide derivative, a critical consideration for storage and handling. The target compound has a reported melting point of 51-52 °C , indicating it is a low-melting solid at room temperature. Its N-oxide counterpart, in contrast, is a crystalline powder with a significantly higher melting point of 103-105 °C . This 50+ degree difference in melting point reflects the fundamental change in intermolecular forces upon N-oxidation and is a key differentiating factor for physical form selection and inventory management.

Physical Form Melting Point Solid State Handling

Proven Application Scenarios for 4-Chloro-2,3-dimethylpyridine (CAS 315496-27-6)


Proton Pump Inhibitor (PPI) Intermediate Manufacturing

This is the most validated and commercially significant application for this compound. It serves as the immediate precursor to 4-Chloro-2,3-dimethylpyridine-N-oxide, which is a key intermediate in the established, scalable, and safety-optimized synthesis of the PPI drug Rabeprazole [1]. For any CRO or CDMO involved in the production of this class of APIs, this compound is a critical supply chain component, and its procurement is based on the existence of a validated process that relies on it as the starting material.

Custom Synthesis of Diversified Heterocyclic Libraries

The compound's unique substitution pattern, featuring both a reactive chlorine and sterically hindering methyl groups, makes it an ideal building block for medicinal chemists. It enables the construction of complex, three-dimensional heterocyclic structures that may be inaccessible from simpler pyridine scaffolds . Its procurement by discovery chemistry groups is driven by the need for specific, non-generic vectors for parallel synthesis and scaffold hopping to explore novel chemical space.

Agrochemical Research & Development

While less documented than its pharmaceutical use, the N-oxide derivative of this compound has been noted as a critical component in the synthesis of neonicotinoid insecticides and herbicide safeners . The parent compound is therefore a valuable precursor for agrochemical R&D teams focused on developing next-generation crop protection agents. Its procurement enables access to this specific class of bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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